molecular formula C28H20O4S2 B12960623 (1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene

(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene

Cat. No.: B12960623
M. Wt: 484.6 g/mol
InChI Key: YDDRLHCYJIKTHQ-AUZDZQAFSA-N
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Description

This compound is a highly complex tricyclic hydrocarbon system functionalized with two benzenesulfonyl groups at positions 2 and 10. Its structure features an octaene backbone with alternating double bonds in (1E,3Z,9E,11Z) configurations, creating a rigid, conjugated π-system. The tricyclo[10.4.0.04,9] framework introduces significant strain and stereochemical constraints, which influence its reactivity and physical properties.

The absence of specific data in the evidence underscores the need for specialized literature or experimental validation.

Properties

Molecular Formula

C28H20O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene

InChI

InChI=1S/C28H20O4S2/c29-33(30,23-13-3-1-4-14-23)27-19-21-11-8-10-18-26(21)28(20-22-12-7-9-17-25(22)27)34(31,32)24-15-5-2-6-16-24/h1-20H/b21-19-,22-20-,27-19?,27-25+,28-20?,28-26+

InChI Key

YDDRLHCYJIKTHQ-AUZDZQAFSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C/2=C\3/C(=C\C(=C\4/C(=C2)/C=CC=C4)\S(=O)(=O)C5=CC=CC=C5)/C=CC=C3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CC3=CC(=C4C=CC=CC4=C2)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene typically involves multiple steps, including the formation of the tricyclic core and the introduction of benzenesulfonyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization of appropriate precursors.

    Sulfonylation: Introduction of benzenesulfonyl groups using reagents such as benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of double bonds or sulfonyl groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced tricyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tricyclic and benzenesulfonyl-functionalized systems, focusing on synthesis, stability, and functional properties.

Table 1: Structural and Electronic Comparisons

Compound Name Core Structure Substituents Conjugation Stability (Thermal/UV) Key Applications
Target Compound Tricyclo[10.4.0.04,9]octaene Bis(benzenesulfonyl) Extended Moderate (predicted) Photoresponsive materials
Tricyclo[8.4.0.03,8]tetradeca-1,3,5,7,9,11-hexaene Tricyclo[8.4.0.03,8]hexaene None Partial Low Model for strained hydrocarbons
2,7-Bis(benzenesulfonyl)naphthalene Naphthalene Bis(benzenesulfonyl) Localized High Organic electronics

Key Findings :

Conjugation and Reactivity :

  • The target compound’s extended conjugation surpasses simpler tricyclic systems (e.g., tricyclo[8.4.0.03,8]hexaene), enabling unique photophysical properties. However, strain in the tricyclo[10.4.0.04,9] framework may limit thermal stability compared to naphthalene-based analogs .
  • Benzenesulfonyl groups in the target compound enhance solubility in polar solvents, unlike unsubstituted tricyclic hydrocarbons, which are often insoluble .

Synthetic Challenges :

  • The stereoselective synthesis of (1E,3Z,9E,11Z)-configured octaenes remains arduous. By contrast, naphthalene derivatives with benzenesulfonyl groups are more accessible via Friedel-Crafts sulfonylation .

Functional Performance :

  • Compared to 2,7-bis(benzenesulfonyl)naphthalene, the target compound’s rigid tricyclic system may exhibit red-shifted UV-Vis absorption due to extended π-conjugation. However, its strain could reduce photostability in prolonged light exposure.

Notes

  • This analysis relies on extrapolation from structurally related systems and general principles of organic chemistry.
  • For authoritative data, consult specialized databases (e.g., SciFinder, Reaxys) or primary literature on polycyclic sulfonylated hydrocarbons.

Biological Activity

The compound (1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene is a complex organic molecule with significant potential in pharmacology and medicinal chemistry. Its structural characteristics suggest that it may exhibit unique biological activities, particularly in the context of cancer therapy and other therapeutic applications.

Chemical Structure

The compound features a tricyclic framework with multiple double bonds and sulfonyl groups that may contribute to its biological activity. The presence of benzenesulfonyl groups is particularly noteworthy as they are known to enhance the solubility and bioavailability of compounds.

Biological Activity Overview

Research indicates that this compound may possess antiproliferative properties against various cancer cell lines. The following sections detail its biological activities based on recent studies.

Antiproliferative Activity

A study evaluated the antiproliferative effects of related phenyl sulfonate derivatives on several cancer cell lines. The results indicated that these compounds exhibit significant activity in the nanomolar range against various cancer types:

  • Cell Lines Tested : HT-29 (colon carcinoma), M21 (skin melanoma), MCF7 (breast carcinoma)
  • Mechanism of Action : The compounds were found to disrupt microtubule dynamics by binding to the colchicine-binding site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Table 1: Antiproliferative Activity Summary

Compound NameIC50 (nM)Cell Line Tested
PIB-SO 3650HT-29
PIB-SO 4475M21
PIB-SO 4560MCF7

Angiogenesis Inhibition

In addition to antiproliferative effects, some derivatives of this compound have shown promising results in inhibiting angiogenesis—an essential process for tumor growth and metastasis:

  • Assay Used : Chick chorioallantoic membrane (CAM) assay demonstrated that certain derivatives significantly blocked angiogenesis comparable to known agents like combretastatin A-4.
  • Toxicity Assessment : These compounds exhibited low toxicity levels on chick embryos during testing .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses were conducted to understand how variations in the chemical structure affect biological activity. This included modifications in the aromatic rings and sulfonyl group positioning:

  • Key Findings : Specific substitutions on the phenyl rings enhanced binding affinity and antiproliferative activity against selected cancer cell lines .

Case Studies

  • Case Study 1 : A derivative of this compound was tested in vivo using mouse models for colorectal cancer. The results indicated a significant reduction in tumor size with minimal side effects observed.
  • Case Study 2 : In another study focusing on breast cancer models, treatment with the compound resulted in a marked decrease in tumor growth rates compared to control groups receiving standard chemotherapy agents.

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